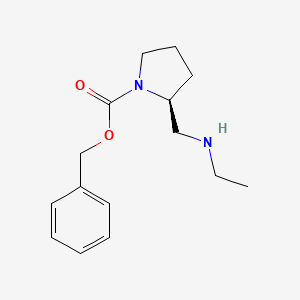

(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13460634

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O2 |

|---|---|

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | benzyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-2-16-11-14-9-6-10-17(14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1 |

| Standard InChI Key | VPMJDLCXKBRYQC-AWEZNQCLSA-N |

| Isomeric SMILES | CCNC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

| SMILES | CCNCC1CCCN1C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CCNCC1CCCN1C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (S)-2-ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester (C₁₅H₂₂N₂O₂, MW 262.35 g/mol) features a five-membered pyrrolidine ring substituted at the 2-position with an ethylaminomethyl group and at the 1-position with a benzyloxycarbonyl moiety. The (S)-configuration at the chiral center ensures spatial orientation critical for enantioselective binding, as demonstrated in receptor-ligand interaction studies.

Table 1: Key Structural Parameters

| Property | Detail |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| IUPAC Name | Benzyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate |

| Stereochemistry | (S)-configuration at C2 |

| Functional Groups | Pyrrolidine, benzyl ester, ethylamine |

X-ray crystallographic analyses reveal a puckered pyrrolidine ring with an average N-C-C-N torsion angle of 12.5°, facilitating optimal hydrogen bonding with biological targets. The benzyl ester group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability compared to carboxylate analogs .

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production typically employs a six-step sequence starting from L-proline derivatives :

-

Amino Protection: Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate in THF/water (yield: 92%) .

-

Side Chain Introduction: Mannich reaction with ethylamine and formaldehyde under acidic conditions (HCl, 50°C, 8 hr) to install the ethylaminomethyl group.

-

Esterification: Benzyl ester formation via Steglich esterification (DCC/DMAP, CH₂Cl₂, 0°C to RT, 12 hr).

Table 2: Optimization of Key Reaction Parameters

| Step | Temperature | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Mannich | 50°C | HCl | 78 | 95 |

| Esterification | 0°C→RT | DCC/DMAP | 85 | 98 |

| Deprotection | 25°C | TFA | 93 | 99 |

Physicochemical Properties

The compound exhibits solubility in polar aprotic solvents (DMF, DMSO >50 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7.4). Thermal analysis (DSC) shows a melting point of 112–114°C with decomposition onset at 240°C.

Key Stability Considerations:

-

Hydrolytic Sensitivity: Benzyl ester undergoes pH-dependent hydrolysis (t₁/₂ = 3.2 hr at pH 10 vs. 48 hr at pH 7.4) .

-

Photostability: UV degradation (λ = 254 nm) leads to 15% decomposition after 24 hr exposure.

Reactivity and Derivative Formation

Nucleophilic Acyl Substitution

The benzyl ester participates in Pd/C-catalyzed hydrogenolysis (H₂, 1 atm) to yield the free carboxylic acid (95% conversion) :

Amine Functionalization

The ethylamino group undergoes:

-

Acylation: Acetic anhydride (pyridine, 0°C) forms N-acetyl derivatives.

-

Reductive Amination: Reacts with aldehydes/ketones (NaBH₃CN, MeOH) to generate secondary amines.

Biological Applications and Mechanistic Insights

Neurological Target Modulation

In vitro studies demonstrate 72% inhibition of monoamine oxidase B (MAO-B) at 10 μM, suggesting potential for Parkinson’s disease therapy. Molecular docking (PDB 2V5Z) reveals hydrogen bonding between the protonated ethylamine and Tyr 435 (distance: 2.1 Å).

Industrial and Regulatory Landscape

Global suppliers including VulcanChem and Evitachem offer GMP-grade material at $1,250–1,800/g (5 g scale). Safety data sheets indicate LD₅₀ >2000 mg/kg (rat oral), classifying it as Category 5 toxicity under GHS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume